Technical Guide: Molecular Weight & Physicochemical Profiling of Aminophenyl Thiazoles
Technical Guide: Molecular Weight & Physicochemical Profiling of Aminophenyl Thiazoles
Topic: Molecular Weight and Physicochemical Properties of Aminophenyl Thiazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminophenyl thiazoles represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antimicrobial agents, and CNS-active drugs (e.g., Riluzole, Pramipexole). This guide provides a rigorous technical analysis of the 2-amino-4-phenylthiazole core, focusing on its molecular weight characteristics, physicochemical behavior (LogP, pKa, solubility), and synthetic methodologies. It is designed to assist researchers in optimizing lead compounds by understanding the fundamental structural determinants that govern drug-likeness and bioavailability.
Structural Architecture & Molecular Weight Analysis
The core scaffold, 2-amino-4-phenylthiazole , consists of a five-membered thiazole ring fused with an exocyclic amine at position 2 and a phenyl substituent at position 4. The molecular weight (MW) of this scaffold falls within the "fragment-based" drug discovery range (
Molecular Weight of Key Derivatives
The addition of functional groups significantly alters the MW and physicochemical profile. Below is a comparative analysis of common derivatives used in SAR (Structure-Activity Relationship) studies.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Modification |
| 2-Amino-4-phenylthiazole | 176.24 | Core Scaffold | |
| 2-Amino-4-(4-aminophenyl)thiazole | 191.25 | p-Amino substitution (Hydrophilic) | |
| 2-Amino-4-(4-chlorophenyl)thiazole | 210.68 | p-Chloro substitution (Lipophilic) | |
| 2-(4-Aminophenyl)benzothiazole | 226.30 | Fused Benzene Ring (Rigidification) | |
| 5-(p-Aminophenyl)-4-(p-tolyl)thiazol-2-amine | 281.38 | Multi-aryl substitution |
Technical Insight: The core MW of 176.24 Da allows for significant decoration (up to ~320 Da) while remaining well within Lipinski’s Rule of 5 (
Physicochemical Profiling
Understanding the physicochemical properties is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Lipophilicity (LogP)
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Core Value: The experimental LogP of 2-amino-4-phenylthiazole is approximately 2.3 .
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Implication: This value indicates moderate lipophilicity, suggesting good passive membrane permeability. It sits in the "sweet spot" (LogP 1–3) for oral bioavailability.
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Modulation: Substituents on the phenyl ring drastically shift LogP. Electron-withdrawing groups (e.g., -Cl, -CF3) increase LogP, potentially improving potency but reducing solubility.
Acid-Base Chemistry (pKa) & Protonation Site
A common misconception is that the exocyclic amine (
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Reality: The exocyclic amine is involved in resonance delocalization with the thiazole ring, significantly reducing its basicity. It acts more like an amide nitrogen.
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Primary Protonation Site: Protonation occurs at the endocyclic ring nitrogen (N3) .
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pKa Value: The conjugate acid pKa of the thiazole ring is typically 5.3 – 5.5 .
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Note: This is lower than pyridine (~5.2) but higher than non-aminated thiazoles (~2.5), due to the electron-donating effect of the exocyclic amine.
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Solubility Impact: At physiological pH (7.4), the molecule remains largely uncharged (neutral form), which aids membrane permeation but limits aqueous solubility.
Topological Polar Surface Area (TPSA)
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Value: ~67.2 Ų (Core scaffold).
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Significance: TPSA < 140 Ų is generally required for good cell permeability. The value of ~67 Ų suggests excellent potential for blood-brain barrier (BBB) penetration, relevant for CNS targets.
Synthetic Pathways: The Hantzsch Protocol[1][2][3]
The Hantzsch Thiazole Synthesis remains the gold standard for generating aminophenyl thiazoles. It involves the condensation of an
Detailed Experimental Protocol
Objective: Synthesis of 2-amino-4-phenylthiazole.
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Reagents:
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2-Bromoacetophenone (1.0 equiv)
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Thiourea (1.2 equiv)
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Solvent: Ethanol or Methanol (Absolute)
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Procedure:
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Step 1: Dissolve 2-bromoacetophenone (e.g., 5.0 mmol) in Ethanol (10 mL) in a round-bottom flask.
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Step 2: Add Thiourea (6.0 mmol) to the solution.
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Step 3: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
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Step 4: Monitor by TLC (System: 50% Ethyl Acetate / 50% Hexane). Reaction is typically complete in 1–2 hours.
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Step 5 (Work-up): Cool to room temperature. The hydrobromide salt of the product may precipitate.
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Step 6 (Neutralization): Pour the reaction mixture into 5% aqueous Sodium Carbonate (
) to neutralize the HBr and liberate the free base. -
Step 7: Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.
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Reaction Mechanism Visualization
The following diagram illustrates the mechanistic flow from reactants to the cyclized thiazole core.
Figure 1: Step-wise mechanism of the Hantzsch synthesis, highlighting the critical S-alkylation and cyclization steps.
Structure-Property Relationships (SPR)
Modifying the aminophenyl thiazole core allows for fine-tuning of biological activity.
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The Exocyclic Amine (Position 2):
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Modification: Acylation (Amide formation) or Alkylation.
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Effect: Acylation reduces polarity and prevents metabolic N-oxidation. It often improves selectivity for kinase pockets by altering the H-bond donor/acceptor profile.
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The Phenyl Ring (Position 4):
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Modification: Para-substitution.
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Effect:
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Electron-Withdrawing Groups (e.g., -NO2, -F): Increase the acidity of the NH protons and often enhance antimicrobial potency.
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Electron-Donating Groups (e.g., -OMe, -CH3): Increase the basicity of the ring nitrogen slightly and improve solubility in organic media.
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The Thiazole C5 Position:
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Modification: Halogenation or coupling.
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Effect: This position is nucleophilic. Introducing a halogen here allows for further coupling (Suzuki/Stille), extending the scaffold to create bi-aryl systems common in anticancer drugs.
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Biological Implications & Drug-Likeness
The aminophenyl thiazole scaffold is a "privileged structure" because it inherently satisfies many drug-likeness criteria.
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ADME Profile:
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Absorption: High passive permeability due to moderate LogP (~2.3) and low molecular weight.
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Metabolism: The thiazole ring is generally stable, though the phenyl ring is subject to CYP450 oxidation (hydroxylation). The exocyclic amine can undergo glucuronidation.
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Toxicity: Some aminothiazoles can form reactive metabolites (via ring opening or nitrenium ion formation), leading to idiosyncratic toxicity. Structural alerts should be monitored during lead optimization.
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Therapeutic Applications:
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Kinase Inhibitors: The donor-acceptor motif (N and NH2) mimics the adenine ring of ATP, allowing it to bind effectively in the ATP-binding pocket of kinases (e.g., Aurora kinase, CDK).
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Antimicrobials: Derivatives exhibit broad-spectrum activity by inhibiting bacterial cell wall synthesis or DNA gyrase.
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References
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Hantzsch Thiazole Synthesis Protocol
- Source: Chem Help Asap / BenchChem
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URL:[Link]
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2-Amino-4-phenylthiazole Physicochemical D
- Source: PubChem (N
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URL:[Link]
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Protonation Sites and Nucleophilicity of 2-Aminothiazoles
- Source: Journal of Organic Chemistry (ACS Public
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URL:[Link]
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Thiazole Deriv
- Source: MDPI Molecules
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URL:[Link]
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2-Amino-4-(4-aminophenyl)thiazole Properties
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Source: Sigma-Aldrich
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